molecular formula C20H20ClN3O3S B4847831 1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine

1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine

Cat. No. B4847831
M. Wt: 417.9 g/mol
InChI Key: IFOYREJIXJCEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has gained attention due to its psychoactive effects. TFMPP is a popular recreational drug that is often used in combination with other substances, such as benzodiazepines, to enhance its effects. Although TFMPP has been widely studied for its psychoactive effects, it also has potential applications in scientific research.

Mechanism of Action

1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. The activation of these receptors leads to an increase in serotonin release, which is believed to be responsible for the psychoactive effects of this compound. This compound also has affinity for other neurotransmitter receptors, such as dopamine and norepinephrine receptors, which may contribute to its effects.
Biochemical and Physiological Effects
The psychoactive effects of this compound include euphoria, relaxation, and altered perception. This compound has also been reported to cause mild hallucinations and visual distortions. In addition to its psychoactive effects, this compound has been shown to have physiological effects, such as changes in heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine in lab experiments is its relatively low cost and ease of synthesis. This compound is also a selective agonist for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings. Additionally, this compound has been shown to have complex effects on neurotransmitter systems, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine. One area of interest is the development of this compound analogs with improved selectivity and potency for serotonin receptors. Another area of interest is the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems.

Scientific Research Applications

1-(3-chlorophenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This compound has been used as a tool to study the role of serotonin receptors in these processes. This compound has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-15-3-1-4-17(11-15)23-6-8-24(9-7-23)20(25)14-26-13-16-12-18(27-22-16)19-5-2-10-28-19/h1-5,10-12H,6-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOYREJIXJCEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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